N-alpha-Z-L-arginine-4-nitroanilide hydrochloride
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Overview
Description
N-alpha-Z-L-arginine-4-nitroanilide hydrochloride is a colorless, chromogenic substrate used primarily for the detection and analysis of proteolytic enzymes such as trypsin, actinidin, and papain . This compound is particularly valuable in biochemical assays due to its ability to release a chromophore upon enzymatic hydrolysis, making it a useful tool in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-alpha-Z-L-arginine-4-nitroanilide hydrochloride involves the reaction of N-alpha-Z-L-arginine with 4-nitroaniline in the presence of hydrochloric acid . The reaction typically requires careful control of temperature and pH to ensure the formation of the desired product. The compound is then purified through crystallization or chromatography to achieve high purity levels .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure consistent quality and yield. The compound is typically produced in powder form and stored at low temperatures to maintain stability .
Chemical Reactions Analysis
Types of Reactions
N-alpha-Z-L-arginine-4-nitroanilide hydrochloride undergoes hydrolysis reactions when exposed to proteolytic enzymes . The hydrolysis occurs at the bond between the arginine and the 4-nitroaniline moieties, releasing the chromophore 4-nitroaniline .
Common Reagents and Conditions
The hydrolysis reaction is commonly carried out in aqueous solutions at neutral to slightly alkaline pH. Proteolytic enzymes such as trypsin, actinidin, and papain are used as catalysts . The reaction conditions typically involve temperatures ranging from 25°C to 37°C to optimize enzyme activity .
Major Products Formed
The primary product formed from the hydrolysis of this compound is 4-nitroaniline, which can be detected and quantified using colorimetric analysis .
Scientific Research Applications
N-alpha-Z-L-arginine-4-nitroanilide hydrochloride is widely used in scientific research for the following applications:
Biochemical Assays: It serves as a substrate for the detection and quantification of proteolytic enzyme activity in various biological samples.
Enzyme Kinetics: The compound is used to study the kinetics of enzyme-catalyzed reactions, providing insights into enzyme activity and inhibition.
Drug Development: It is employed in the screening of potential enzyme inhibitors, aiding in the development of therapeutic agents.
Protein Purification: The compound is used in affinity chromatography to isolate and purify proteolytic enzymes from complex mixtures.
Mechanism of Action
The mechanism of action of N-alpha-Z-L-arginine-4-nitroanilide hydrochloride involves its hydrolysis by proteolytic enzymes. The enzyme binds to the substrate and cleaves the bond between the arginine and 4-nitroaniline moieties, releasing the chromophore 4-nitroaniline . This chromophore can then be detected using colorimetric methods, allowing for the quantification of enzyme activity .
Comparison with Similar Compounds
N-alpha-Z-L-arginine-4-nitroanilide hydrochloride is unique in its ability to serve as a chromogenic substrate for a wide range of proteolytic enzymes. Similar compounds include:
N-alpha-Benzoyl-DL-arginine-4-nitroanilide hydrochloride: Also used as a chromogenic substrate for proteolytic enzymes, but with different enzyme specificity.
N-alpha-Benzoyl-L-arginine ethyl ester hydrochloride: Used in similar applications but with different chromophore properties.
These similar compounds highlight the versatility and specificity of this compound in biochemical assays and enzyme studies .
Properties
IUPAC Name |
benzyl N-[5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]carbamate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O5.ClH/c21-19(22)23-12-4-7-17(25-20(28)31-13-14-5-2-1-3-6-14)18(27)24-15-8-10-16(11-9-15)26(29)30;/h1-3,5-6,8-11,17H,4,7,12-13H2,(H,24,27)(H,25,28)(H4,21,22,23);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YODAFEYYSLICID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN6O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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